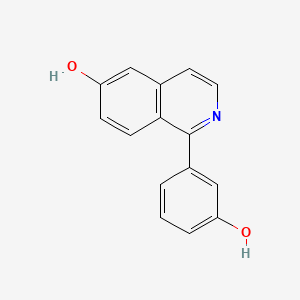

Hsd17B13-IN-39

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C15H11NO2 |

|---|---|

Poids moléculaire |

237.25 g/mol |

Nom IUPAC |

1-(3-hydroxyphenyl)isoquinolin-6-ol |

InChI |

InChI=1S/C15H11NO2/c17-12-3-1-2-11(9-12)15-14-5-4-13(18)8-10(14)6-7-16-15/h1-9,17-18H |

Clé InChI |

DCIHWPGCNFTMJO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)O)C2=NC=CC3=C2C=CC(=C3)O |

Origine du produit |

United States |

Foundational & Exploratory

Hsd17B13-IN-39: A Technical Guide to its Mechanism of Action in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for the novel HSD17B13 inhibitor, Hsd17B13-IN-39, within hepatocytes. HSD17B13 (17-beta-hydroxysteroid dehydrogenase 13) is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic variants of HSD17B13 that result in a loss of function are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a compelling therapeutic target. This compound has emerged as a potent and selective small molecule inhibitor designed to replicate the protective effects of these genetic variants.

Core Mechanism of Action

HSD17B13 is understood to function as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde. This activity is crucial in the metabolic pathway of retinoic acid, a key regulator of gene expression in hepatocytes. The prevailing hypothesis is that by inhibiting HSD17B13, this compound modulates retinoid signaling pathways that influence hepatic lipid metabolism. This leads to a reduction in steatosis (the accumulation of fat in the liver), a hallmark of NAFLD and NASH. This compound demonstrates direct, high-affinity binding to the HSD17B13 enzyme, effectively blocking its catalytic function.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound, establishing its potency and cellular efficacy.

Table 1: Biochemical Potency and Selectivity

| Parameter | Value | Description |

| HSD17B13 IC50 | 0.4 nM | Half-maximal inhibitory concentration against recombinant human HSD17B13 enzyme in a biochemical assay. |

| Selectivity Profile | >1000-fold | High selectivity for HSD17B13 over other HSD17B isoforms and a broad panel of off-target proteins. |

Table 2: Cellular Activity in Hepatocytes

| Parameter | Cell Line | Value | Description |

| Target Engagement (CETSA) | HepG2 | EC50 = 50 nM | Half-maximal effective concentration for target engagement as measured by the Cellular Thermal Shift Assay. |

| Lipid Accumulation | Primary Human Hepatocytes | EC50 = 200 nM | Half-maximal effective concentration for the reduction of oleic acid-induced lipid accumulation. |

| Triglyceride Content | HepG2 | 45% Reduction @ 1 µM | Percentage reduction in intracellular triglyceride levels following treatment. |

Signaling and Logic Diagrams

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed mechanism of this compound action on lipid droplets.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HSD17B13 Biochemical Potency Assay (TR-FRET)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant HSD17B13.

-

Reagents:

-

Recombinant His-tagged HSD17B13 enzyme.

-

NAD+ cofactor.

-

Fluorescently labeled retinol substrate.

-

Terbium-labeled anti-His antibody (donor fluorophore).

-

This compound serial dilutions.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

-

-

Procedure:

-

Add 5 µL of this compound serial dilutions in DMSO to a 384-well assay plate.

-

Add 10 µL of HSD17B13 enzyme and Terbium-anti-His antibody solution.

-

Incubate for 30 minutes at room temperature to allow compound binding.

-

Initiate the enzymatic reaction by adding 5 µL of a solution containing the fluorescent retinol substrate and NAD+.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and read the plate on a TR-FRET enabled plate reader.

-

Calculate the ratio of acceptor to donor fluorescence and plot against compound concentration to determine the IC50.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA measures the binding of this compound to its target in an intact cellular environment by assessing the thermal stabilization of the protein.

-

Reagents:

-

HepG2 cells.

-

This compound.

-

Lysis Buffer with protease inhibitors.

-

Phosphate-Buffered Saline (PBS).

-

-

Procedure:

-

Culture HepG2 cells to ~80% confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

-

Harvest, wash cells with PBS, and resuspend in Lysis Buffer.

-

Aliquot the cell lysate into PCR tubes for each treatment condition.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble HSD17B13 at each temperature using Western Blot or an HSD17B13-specific ELISA.

-

Generate melting curves to observe the thermal shift and calculate the EC50 for target engagement.

-

High-Content Imaging for Lipid Accumulation

This assay quantifies the effect of this compound on lipid droplet formation in hepatocytes.

-

Reagents:

-

Primary Human Hepatocytes or HepG2 cells.

-

Lipid-loading media (e.g., media supplemented with 500 µM oleic acid).

-

This compound.

-

BODIPY 493/503 (for lipid droplet staining).

-

Hoechst 33342 (for nuclear staining).

-

Formaldehyde solution (4%).

-

-

Procedure:

-

Plate hepatocytes in a 96-well imaging plate and allow them to adhere.

-

Treat cells with serial dilutions of this compound for 1 hour.

-

Induce steatosis by adding lipid-loading media and co-incubating with the compound for 48 hours.

-

Wash cells with PBS and fix with 4% formaldehyde for 15 minutes.

-

Stain cells with a solution containing BODIPY 493/503 and Hoechst 33342 for 30 minutes.

-

Wash the cells and acquire images using a high-content imaging system.

-

Analyze the images using appropriate software to quantify the total intensity or area of BODIPY staining per cell (normalized to cell number via nuclear count).

-

Plot the lipid content against compound concentration to determine the EC50 for lipid reduction.

-

The Role of HSD17B13 in the Pathogenesis of Non-Alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC). While environmental factors are key drivers, genetic predisposition plays a crucial role in disease progression. Recently, hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a previously uncharacterized liver-specific, lipid droplet-associated protein, has emerged as a key player in NAFLD pathogenesis.[1][2] This technical guide provides an in-depth analysis of HSD17B13, focusing on its function, the profound impact of its genetic variants, and its potential as a therapeutic target for NAFLD.

Introduction: HSD17B13, a Novel Player in Liver Metabolism

HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase family, which is primarily involved in steroid and fatty acid metabolism.[3][4] The HSD17B13 gene is located on chromosome 4q22.1 and is predominantly expressed in hepatocytes.[5] The HSD17B13 protein localizes to the surface of lipid droplets (LDs), which are central organelles for neutral lipid storage and metabolism within hepatocytes.[6][7] Studies have shown that hepatic expression of HSD17B13 is markedly upregulated in both patients and animal models of NAFLD, suggesting its involvement in the disease process.[2][8][9] Overexpression of HSD17B13 in mouse livers leads to increased lipid accumulation, reinforcing its role in promoting steatosis.[1][5][8]

The Protective Splice Variant: rs72613567

A landmark discovery in NAFLD genetics was the identification of a splice variant in HSD17B13, rs72613567.[10][11] This variant involves an adenine insertion (T>TA) adjacent to the splice donor site of exon 6.[7][10] This insertion disrupts normal mRNA splicing, leading to the production of a truncated, unstable protein with significantly reduced or lost enzymatic activity.[7][10]

Individuals carrying this loss-of-function TA allele are protected from the progression of chronic liver diseases.[10][12] This protective effect is not against the initial development of simple steatosis but rather against the progression to more severe forms of liver disease, including NASH, fibrosis, and HCC.[7][11] This key finding has positioned the inhibition of HSD17B13 as a promising therapeutic strategy for NAFLD.

Quantitative Data Summary

The protective effect of the HSD17B13 rs72613567 variant has been quantified across numerous studies and diverse populations. The tables below summarize the allele frequencies and the variant's impact on disease risk and liver biochemistry.

Table 1: Allele Frequency of rs72613567 in Various Populations

| Population/Ethnicity | Minor Allele (TA) Frequency | Reference(s) |

| Global (1000 Genomes) | ~18% | [10] |

| East Asians | ~34% | [10] |

| Europeans | ~24% | [10] |

| South Asians | ~16% | [10] |

| Americans | ~16% | [10] |

| Africans | ~5% | [10] |

| NAFLD Patients (China) | ~34% | [10] |

| NAFLD Patients (USA) | ~27% | [10] |

Table 2: Protective Effect of rs72613567 on Liver Disease Risk

| Disease Outcome | Metric | Protective Effect (per TA allele) | 95% Confidence Interval | Reference(s) |

| NAFLD | Odds Ratio | 0.59 | 0.40 - 0.88 | [1] |

| NASH | Odds Ratio | 0.55 | 0.36 - 0.83 | [1][2] |

| Alcoholic Cirrhosis | Odds Ratio | 0.79 | 0.72 - 0.88 | [8][12][13] |

| Alcoholic HCC | Odds Ratio | 0.77 | 0.68 - 0.89 | [8][12][13] |

| Any Cirrhosis | Risk Reduction | 15% | 0.74 - 0.98 | [11][14] |

| Any HCC | Risk Reduction | 28% | N/A | [14] |

| Liver-related Complications | Hazard Ratio | 0.01 (Homozygous) | 0.00 - 0.97 | [1][3] |

Table 3: Effect of rs72613567 on Liver Enzyme Levels

| Liver Enzyme | Effect | p-value | Reference(s) |

| Alanine Aminotransferase (ALT) | Stepwise reduction with each TA allele | 4.2 x 10⁻¹² | [10][11] |

| Aspartate Aminotransferase (AST) | Stepwise reduction with each TA allele | 6.2 x 10⁻¹⁰ | [10][11] |

Proposed Mechanisms of Action

While the precise physiological function of HSD17B13 is still under intense investigation, several mechanisms have been proposed to explain its role in NAFLD pathogenesis and how its inactivation confers protection.

Enzymatic Activity: A Retinol Dehydrogenase

The most characterized enzymatic function of HSD17B13 is its activity as a retinol dehydrogenase (RDH).[15] It catalyzes the NAD⁺-dependent conversion of retinol (Vitamin A) to retinaldehyde, a crucial step in the synthesis of retinoic acid, a potent regulator of gene expression.[15] It is hypothesized that in the context of liver injury, wild-type HSD17B13 activity could lead to the production of cytotoxic retinaldehyde species or alter retinoic acid signaling, thereby promoting inflammation and fibrosis.[15][16] The loss-of-function variant, by reducing this enzymatic activity, would mitigate these detrimental effects.[15]

Interaction with Other Proteins and Pathways

HSD17B13 is known to interact with other proteins on the lipid droplet surface and may influence broader metabolic pathways. It has been shown to be induced by the Liver X Receptor α (LXRα) via a Sterol Regulatory Element-Binding Protein 1 (SREBP-1) dependent mechanism, linking it to key regulators of lipogenesis.[6] There is also evidence suggesting an interplay between HSD17B13 and PNPLA3, another major genetic risk factor for NAFLD. The protective HSD17B13 variant may attenuate the harmful effects of the PNPLA3 I148M risk variant.[17]

Key Experimental Protocols

Reproducible and robust experimental methods are critical for studying HSD17B13. Below are detailed protocols for key experiments cited in the literature.

Retinol Dehydrogenase (RDH) Activity Assay in Cell Culture

This assay measures the enzymatic conversion of retinol to retinaldehyde in a cellular context.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous RDH activity.[15]

-

Transfection:

-

Seed HEK293 cells in appropriate culture plates one day prior to transfection.

-

Transfect cells in triplicate with expression plasmids for wild-type HSD17B13, the rs72613567 variant, other mutants of interest, or an empty vector control using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Substrate Treatment:

-

24 hours post-transfection, replace the medium.

-

Add all-trans-retinol (solubilized in ethanol) to the culture medium at a final concentration of 2-5 µM. The final ethanol concentration should be ≤0.5%.

-

Incubate the cells for 6-8 hours.

-

-

Quantification of Retinoids:

-

Harvest the cells and cell culture media.

-

Extract retinoids (retinaldehyde and retinoic acid) from the samples.

-

Separate and quantify the retinoids using normal-phase High-Performance Liquid Chromatography (HPLC) by comparing to known retinoid standards.[15]

-

-

Normalization:

-

Measure the total protein concentration of the cell lysates from each well.

-

Normalize the quantified retinoid levels to the total protein concentration to account for variations in cell number and transfection efficiency. Results are often presented as a relative value compared to the empty vector control.[15]

-

Adenovirus-Mediated Overexpression of HSD17B13 in Mice

This in vivo model is used to study the direct effects of increased HSD17B13 expression on liver physiology.

-

Animal Model: C57BL/6J mice are a standard inbred strain for metabolic studies.

-

Viral Vector: Recombinant adenoviruses are constructed to express human HSD17B13 (Ad-HSD17B13). A control adenovirus, often expressing Green Fluorescent Protein (Ad-GFP), is used.[5]

-

Administration:

-

Administer a defined dose of Ad-HSD17B13 or Ad-GFP to mice via tail vein injection.

-

-

Analysis:

-

After a set period (e.g., 4-7 days), euthanize the mice.[5]

-

Harvest livers for morphological examination, weight, and histological analysis.

-

Stain liver sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O to visualize neutral lipid accumulation.[5]

-

Measure liver triglyceride (TG) and cholesterol (CHO) content.

-

Perform Western blot analysis on liver lysates to confirm overexpression of HSD17B13 and to assess the expression of proteins involved in lipogenesis (e.g., SREBP-1, FAS, SCD1).[5]

-

Visualization of HSD17B13 and Lipid Droplets

Immunofluorescence microscopy is used to confirm the subcellular localization of HSD17B13.

-

Cell Line: HepG2 or Huh7 human hepatoma cell lines.

-

Protocol:

-

Transfect cells with a plasmid expressing a tagged version of HSD17B13 (e.g., HSD17B13-GFP).

-

To induce lipid droplet formation, treat cells with oleic acid (e.g., 400 µM for 24 hours).[4]

-

Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

If not using a fluorescently tagged HSD17B13, incubate with a primary antibody against HSD17B13, followed by a fluorescently-labeled secondary antibody.

-

Stain lipid droplets with a specific fluorescent dye such as BODIPY or Nile Red.[4][18]

-

Counterstain nuclei with DAPI or Hoechst.

-

Visualize the cells using confocal microscopy to assess the co-localization of HSD17B13 with lipid droplets.[6][15]

-

Therapeutic Implications and Future Directions

The strong genetic evidence supporting a protective role for HSD17B13 loss-of-function makes it an attractive therapeutic target for NAFLD and NASH. The goal of therapeutic intervention is to mimic the genetics by inhibiting the protein's function.

-

Drug Development: Several pharmaceutical companies are actively developing inhibitors of HSD17B13. These include small molecule inhibitors and RNA interference (RNAi) therapies designed to reduce the expression of the HSD17B13 gene.[17] Early clinical trials are underway to assess the safety and efficacy of these approaches.[17]

-

Unanswered Questions: Despite the rapid progress, key questions remain. The full range of physiological substrates for HSD17B13 in the human liver is not yet known. Elucidating its precise role in lipid droplet dynamics and its interaction with other metabolic pathways will be crucial for understanding the full impact of its therapeutic inhibition.

Conclusion

HSD17B13 has rapidly transitioned from an uncharacterized protein to a pivotal factor in the pathogenesis of NAFLD. The discovery that a common loss-of-function variant, rs72613567, protects against the progression to severe liver disease provides a powerful genetic validation for HSD17B13 as a therapeutic target. By functioning as a retinol dehydrogenase on the surface of lipid droplets, it appears to play a pro-pathogenic role in the context of metabolic stress. Future research focused on fully elucidating its biological functions and the ongoing clinical development of HSD17B13 inhibitors holds great promise for delivering a novel class of therapeutics for patients with NAFLD.

References

- 1. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical and Molecular Hepatology [e-cmh.org]

- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dial.uclouvain.be [dial.uclouvain.be]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genetic Variation in HSD17B13 Reduces the Risk of Developing Cirrhosis and Hepatocellular Carcinoma in Alcohol Misusers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High Risk of Fatty Liver Disease Amplifies the Alanine Transaminase-Lowering Effect of a HSD17B13 Variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Navigating HSD17B13: A Technical Guide to Target Engagement and Validation Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, there is no publicly available information regarding a specific compound designated "Hsd17B13-IN-39." This guide provides a comprehensive overview of the target engagement and validation strategies for inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), drawing upon publicly accessible data for known inhibitors and general methodologies in the field.

Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have strongly implicated HSD17B13 in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of progression to more severe liver disease, making it a compelling therapeutic target for the development of novel inhibitors.

This technical guide outlines the core methodologies and data presentation strategies for the preclinical evaluation of HSD17B13 inhibitors, focusing on target engagement and validation.

Quantitative Data Summary of Known HSD17B13 Inhibitors

The following tables summarize the publicly available quantitative data for well-characterized HSD17B13 inhibitors, which can serve as a benchmark for new chemical entities.

Table 1: Biochemical Potency of HSD17B13 Inhibitors

| Compound Name/ID | Target | Assay Substrate | IC50 (nM) | Ki (nM) |

| BI-3231 | Human HSD17B13 | Estradiol | 1 | 0.7 |

| BI-3231 | Mouse HSD17B13 | Estradiol | 13 | - |

| Compound 32 | Human HSD17B13 | Estradiol | 2.5 | - |

| Compound 32 | Human HSD17B13 | Leukotriene B4 | 7.6 | - |

| HSD17B13-IN-101 | Human HSD17B13 | Estradiol | <100 | - |

Table 2: Cellular Activity and Selectivity of BI-3231

| Assay | Cell Line | Activity/Selectivity |

| Human HSD17B13 Cellular Assay | - | Double-digit nanomolar activity |

| Selectivity vs. HSD17B11 | - | High selectivity |

Key Experimental Protocols

Detailed methodologies are crucial for the robust evaluation of HSD17B13 inhibitors. The following sections provide protocols for key experiments.

Biochemical Enzyme Inhibition Assay (NADH-Glo™ Assay)

This assay quantifies the enzymatic activity of HSD17B13 by measuring the production of NADH.

Materials:

-

Recombinant human HSD17B13 protein

-

NAD+

-

Substrate (e.g., β-estradiol, leukotriene B4)

-

NADH-Glo™ Detection Reagent (Promega)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.6, 0.02% Triton X-100)

-

Test compounds

-

384-well plates

Procedure:

-

Prepare a solution of recombinant HSD17B13 protein in assay buffer.

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the HSD17B13 protein solution to the wells containing the test compound.

-

Prepare a co-factor and substrate mix containing NAD+ and β-estradiol in assay buffer.

-

Initiate the enzymatic reaction by adding the co-factor and substrate mix to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add an equal volume of NADH-Glo™ Detection Reagent to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cellular HSD17B13 Activity Assay

This assay measures the ability of an inhibitor to block HSD17B13 activity in a cellular context.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7) overexpressing HSD17B13

-

Cell culture medium

-

Test compounds

-

Substrate (e.g., all-trans-retinol)

-

Lysis buffer

-

Analytical method for product detection (e.g., HPLC)

Procedure:

-

Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a predetermined time.

-

Add the substrate (e.g., all-trans-retinol) to the cell culture medium and incubate for a specific period (e.g., 6-8 hours).

-

Wash the cells with PBS and lyse them.

-

Collect the cell lysates and analyze the conversion of the substrate to its product (e.g., retinaldehyde) using a suitable analytical method like HPLC.

-

Determine the compound's potency by quantifying the reduction in product formation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.

Materials:

-

Hepatocyte cell line endogenously expressing or overexpressing HSD17B13

-

Cell culture medium

-

Test compound and vehicle control (e.g., DMSO)

-

PBS

-

Lysis buffer with protease inhibitors

-

Equipment for heating cell lysates (e.g., PCR cycler)

-

SDS-PAGE and Western blot reagents

-

Anti-HSD17B13 antibody

Procedure:

-

Culture the cells to a sufficient density.

-

Treat the cells with the test compound or vehicle for a specified time (e.g., 1 hour).

-

Harvest the cells and resuspend them in PBS.

-

Divide the cell suspension into aliquots and heat them to a range of temperatures for a short duration (e.g., 3 minutes). A temperature gradient is used to determine the melting curve of the protein.

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble fraction (containing stabilized, folded protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the amount of soluble HSD17B13 in the supernatant by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody.

-

A shift in the melting temperature (Tm) of HSD17B13 in the presence of the compound compared to the vehicle control indicates target engagement.

Visualizations: Pathways and Workflows

HSD17B13 Signaling and Pathophysiological Role

Caption: Proposed role of HSD17B13 in liver pathophysiology and the point of therapeutic intervention.

Experimental Workflow for HSD17B13 Inhibitor Validation

Caption: A typical experimental workflow for the identification and validation of HSD17B13 inhibitors.

Logical Flow of Target Validation Studies

Caption: Logical progression of studies to validate HSD17B13 as a therapeutic target.

The Enzymatic Role of HSD17B13 in Hepatic Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a critical player in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This technical guide provides an in-depth exploration of the enzymatic function of HSD17B13 in lipid metabolism, its regulation, and the implications of its genetic variants for liver health. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this enzyme.

Introduction

HSD17B13 belongs to the hydroxysteroid 17-beta dehydrogenase superfamily and is involved in the metabolism of steroids, retinoids, and other lipid species.[1][2] Its localization to the surface of lipid droplets in hepatocytes positions it at a central hub of lipid storage and mobilization.[3][4] Notably, loss-of-function genetic variants in HSD17B13 have been consistently associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, making it a compelling therapeutic target.[1][5] This guide will dissect the enzymatic functions of HSD17B13, the signaling pathways that govern its expression, and the metabolic consequences of its activity.

Enzymatic Function and Substrate Specificity

HSD17B13 functions as an NAD+ dependent oxidoreductase, catalyzing the conversion of hydroxysteroids to ketosteroids.[5] In vitro studies have demonstrated its enzymatic activity towards a range of substrates, including steroids, retinoids, and proinflammatory lipid mediators.[1][6]

Known Substrates and Products:

-

Retinol: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde. This function links it to retinoid metabolism, which is often dysregulated in NAFLD.[1][4]

-

β-estradiol: The enzyme can oxidize 17β-estradiol to estrone.[5]

-

Leukotriene B4 (LTB4): HSD17B13 can metabolize this potent inflammatory mediator, suggesting a role in hepatic inflammation.[6]

Quantitative Enzymatic Data

A comprehensive understanding of enzyme function requires quantitative analysis of its kinetic parameters. The following table summarizes the available kinetic data for HSD17B13. Note: Complete kinetic data (Km and kcat) for all substrates are not yet fully elucidated in the literature.

| Substrate | Km | kcat | Vmax | Notes | Reference |

| 17β-estradiol | 6.08 µM | Not Reported | 0.94 nmol/min/mg | Vmax determined with 17β-estradiol as the substrate. | [5] |

| Retinol | Not Reported | Not Reported | Not Reported | Retinol dehydrogenase activity has been confirmed. | [1][4] |

| Leukotriene B4 | Not Reported | Not Reported | Not Reported | In vitro substrate. | [6] |

Regulation of HSD17B13 Expression and Activity

The expression of HSD17B13 is tightly regulated by key transcription factors involved in lipid homeostasis.

Transcriptional Regulation:

The primary pathway governing HSD17B13 transcription involves the Liver X Receptor α (LXRα) and the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[7][8] LXRα, a nuclear receptor that senses cellular oxysterol levels, activates the expression of SREBP-1c. SREBP-1c, a master regulator of lipogenesis, then directly binds to the promoter of HSD17B13 to induce its transcription.[7][8] This places HSD17B13 downstream of major lipogenic signaling pathways in the liver.

Role in Lipid Metabolism and Pathophysiology

HSD17B13's enzymatic activity and its association with lipid droplets have significant implications for hepatic lipid metabolism and the progression of liver disease.

Impact on Lipid Droplet Metabolism:

Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes.[9] Conversely, loss-of-function variants of HSD17B13 are associated with alterations in the hepatic lipidome.[10] Specifically, carriers of the protective rs72613567 variant exhibit increased levels of hepatic phospholipids, such as phosphatidylcholines and phosphatidylethanolamines.[1][6] This suggests that HSD17B13 activity may influence the composition of the lipid droplet surface, which in turn can affect lipid droplet dynamics and stability.

Interaction with other Key Proteins:

HSD17B13 has been shown to physically interact with Adipose Triglyceride Lipase (ATGL), a key enzyme in the hydrolysis of triglycerides.[11] This interaction appears to modulate ATGL's lipolytic activity. Furthermore, there is an interplay between HSD17B13 and Patatin-like phospholipase domain-containing protein 3 (PNPLA3), another major genetic determinant of NAFLD.[9] The protective variants of HSD17B13 can mitigate the pro-fibrotic effects of the risk variant in PNPLA3.[9][12]

Downstream Signaling Consequences:

The enzymatic activity of HSD17B13 can initiate downstream signaling events that contribute to liver pathology. For instance, HSD17B13 activity can drive a signaling axis involving transforming growth factor-beta 1 (TGFβ-1), a potent pro-fibrotic cytokine, leading to the activation of hepatic stellate cells, the primary collagen-producing cells in the liver.[1]

Experimental Protocols

Recombinant HSD17B13 Expression and Purification

This protocol describes the expression of recombinant human HSD17B13 in E. coli and its subsequent purification.

Materials:

-

pET vector containing the human HSD17B13 coding sequence with a C-terminal 6xHis-tag

-

E. coli BL21(DE3) competent cells

-

LB broth and agar plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl)

-

Ni-NTA affinity chromatography column

-

Size exclusion chromatography column

Procedure:

-

Transform the pET-HSD17B13 plasmid into E. coli BL21(DE3) cells and select for transformants on antibiotic-containing LB agar plates.

-

Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the cleared lysate to a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged HSD17B13 protein using lysis buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further purify the eluted protein by size exclusion chromatography using a suitable buffer (e.g., 50 mM Tris pH 8.0, 500 mM NaCl).

-

Assess the purity of the final protein preparation by SDS-PAGE.

HSD17B13 Enzymatic Activity Assay (β-estradiol as substrate)

This protocol outlines a method to measure the dehydrogenase activity of HSD17B13 using β-estradiol as a substrate and a luciferase-based detection of NADH production.

Materials:

-

Purified recombinant human HSD17B13 protein

-

384-well microplate

-

Phosphate-buffered saline (PBS)

-

NAD+ solution (500 µM)

-

β-estradiol solution (15 µM in 0.05% DMSO)

-

NADH-Glo™ Detection Reagent (or similar luciferase-based NADH detection kit)

-

Multi-mode plate reader with luminescence detection capabilities

Procedure:

-

Prepare a reaction mixture in each well of a 384-well plate containing:

-

10 µL of PBS

-

500 µM NAD+

-

15 µM β-estradiol

-

300 ng of purified recombinant human HSD17B13 protein

-

-

Initiate the reaction by adding the enzyme.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Add an equal volume of the NADH-Glo™ Detection Reagent to each well.

-

Incubate for 1 hour at room temperature to allow the luciferase reaction to stabilize.

-

Measure the luminescence signal using a multi-mode plate reader. The luminescence intensity is directly proportional to the amount of NADH produced, which reflects the enzymatic activity of HSD17B13.

Cell-Based Retinol Dehydrogenase Activity Assay

This protocol describes a cell-based assay to measure the retinol dehydrogenase activity of HSD17B13.

Materials:

-

HEK293 or HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Expression plasmid for HSD17B13 or an empty vector control

-

Transfection reagent (e.g., Lipofectamine)

-

All-trans-retinol

-

HPLC system for retinoid analysis

Procedure:

-

Seed HEK293 or HepG2 cells in multi-well plates and allow them to adhere overnight.

-

Transfect the cells with either the HSD17B13 expression plasmid or an empty vector control using a suitable transfection reagent.

-

After 24-48 hours of transfection, add all-trans-retinol to the culture medium at a final concentration of 2-5 µM.

-

Incubate the cells for 6-8 hours.

-

Harvest the cells and the culture medium.

-

Extract the retinoids from the cells and medium using an appropriate organic solvent.

-

Analyze the levels of retinaldehyde and retinoic acid in the extracts by HPLC.

-

Normalize the retinoid levels to the total protein concentration of the cell lysate. The increase in retinaldehyde and retinoic acid in cells expressing HSD17B13 compared to the empty vector control reflects the retinol dehydrogenase activity of the enzyme.

Conclusion

HSD17B13 is a key hepatic enzyme with a multifaceted role in lipid metabolism. Its enzymatic activity towards retinoids, steroids, and inflammatory mediators, coupled with its strategic location on lipid droplets, places it at the crossroads of several metabolic and inflammatory pathways. The strong genetic evidence linking loss-of-function variants of HSD17B13 to protection from severe liver disease underscores its potential as a therapeutic target. The detailed protocols and data presented in this guide are intended to empower researchers to further unravel the complexities of HSD17B13 function and to accelerate the development of novel therapies for NAFLD and other chronic liver diseases. Further research is warranted to fully elucidate the complete kinetic profile of HSD17B13 with its various substrates and to precisely map the downstream metabolic consequences of its enzymatic activity.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medrxiv.org [medrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 11. Impact of HSD17B13 rs72613567 genotype on hepatic decompensation and mortality in patients with portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Architectural Blueprint of HSD17B13: A Deep Dive into its Lipid Droplet Residency

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a protein of significant interest in the study of liver diseases, predominantly resides on the surface of lipid droplets within hepatocytes. This subcellular localization is critical to its function and its role in the pathogenesis of conditions such as non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth exploration of the subcellular localization of HSD17B13, offering a comprehensive resource for researchers in the field.

Recent human genetic studies have identified a strong association between variants in the HSD17B13 gene and the risk of developing chronic liver diseases, including alcoholic and non-alcoholic fatty liver disease.[1] Notably, loss-of-function mutations in HSD17B13 have been shown to be protective against the progression to more severe liver conditions like cirrhosis and liver cancer, positioning HSD17B13 as a promising therapeutic target.[1] Understanding the precise cellular address of this protein is paramount to unraveling its physiological and pathological roles.

Quantitative Analysis of HSD17B13 Subcellular Distribution

Multiple studies have qualitatively confirmed the primary localization of HSD17B13 to lipid droplets through techniques such as immunofluorescence and subcellular fractionation followed by Western blotting.[2][3][4] While precise quantitative data on the percentage distribution of HSD17B13 across all cellular compartments is not consistently reported in the literature, the collective evidence strongly indicates a predominant association with the lipid droplet fraction.

Table 1: Qualitative Summary of HSD17B13 Subcellular Localization

| Cellular Compartment | Presence of HSD17B13 | Method of Detection | References |

| Lipid Droplets | Predominant | Immunofluorescence, Subcellular Fractionation, Western Blotting | [1][2][3][4] |

| Endoplasmic Reticulum | Transient/Minor | Inferred from targeting pathway | [1] |

| Cytosol | Minimal/Absent | Subcellular Fractionation | [4] |

| Mitochondria | Not reported | Co-localization studies | [2] |

| Nucleus | Not reported | Co-localization studies | [2] |

The Molecular Machinery for Lipid Droplet Targeting

The specific recruitment of HSD17B13 to the lipid droplet surface is not a random event but is dictated by specific domains within its protein structure. Mutagenesis studies have been instrumental in identifying the key architectural features that act as a "zip code" for its subcellular address.[1]

Three critical domains have been identified as essential for the proper targeting of HSD17B13 to lipid droplets:

-

N-terminal Hydrophobic Domain: This region is believed to facilitate the initial interaction with the endoplasmic reticulum, the site of lipid droplet biogenesis.

-

PAT-like Domain: This domain is homologous to sequences found in other well-characterized lipid droplet-associated proteins and is crucial for stable association with the lipid droplet surface.[1][2]

-

Alpha-helix/Beta-sheet/Alpha-helix Domain: This structural motif further stabilizes the protein's position on the lipid droplet.[1]

The journey of HSD17B13 to the lipid droplet is a coordinated process, the general workflow of which is depicted below.

Caption: Experimental workflow for determining HSD17B13 subcellular localization.

Signaling Pathways Influencing HSD17B13 and its Lipid Droplet Function

The expression and function of HSD17B13 are intricately linked to key metabolic signaling pathways within the hepatocyte. Understanding these connections provides insight into how HSD17B13 activity is regulated and how it, in turn, influences lipid metabolism.

Transcriptional Regulation by LXRα and SREBP-1c

The expression of the HSD17B13 gene is under the control of the Liver X Receptor alpha (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), two master regulators of lipid homeostasis.[5][6][7] Activation of LXRα leads to an increase in SREBP-1c, which then directly binds to the promoter of the HSD17B13 gene, stimulating its transcription.[5][6] This places HSD17B13 downstream of a critical lipogenic signaling cascade.

Caption: LXRα/SREBP-1c signaling pathway regulating HSD17B13 expression.

Interaction with Lipolytic Machinery

Once localized to the lipid droplet, HSD17B13 is not a passive resident. It has been shown to interact with key proteins involved in lipolysis, the breakdown of stored fats. One such interaction is with Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in triglyceride hydrolysis. The functional consequences of this interaction are an area of active investigation, with some evidence suggesting that HSD17B13 may modulate ATGL activity. Furthermore, the phosphorylation of HSD17B13 by Protein Kinase A (PKA) has been proposed as a regulatory mechanism influencing its interaction with the lipolytic machinery.

Experimental Protocols

To aid researchers in the study of HSD17B13 subcellular localization, detailed methodologies for key experiments are provided below.

Protocol 1: Immunofluorescence Staining for HSD17B13 and Lipid Droplets

Objective: To visualize the co-localization of HSD17B13 with lipid droplets in cultured hepatocytes.

Materials:

-

Hepatocyte cell line (e.g., Huh7, HepG2)

-

Cell culture medium and supplements

-

Fatty acid solution (e.g., oleate/palmitate mixture)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against HSD17B13

-

Fluorescently labeled secondary antibody

-

Lipid droplet stain (e.g., BODIPY 493/503, Nile Red)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture and Lipid Loading:

-

Seed hepatocytes on coverslips in a multi-well plate and culture to desired confluency.

-

To induce lipid droplet formation, supplement the culture medium with a fatty acid solution and incubate for 16-24 hours.

-

-

Fixation:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-HSD17B13 antibody in blocking buffer to the recommended concentration.

-

Incubate the cells with the primary antibody solution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorescently labeled secondary antibody in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Staining of Lipid Droplets and Nuclei:

-

Wash the cells three times with PBS.

-

Incubate the cells with the lipid droplet stain and nuclear counterstain according to the manufacturer's instructions.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a confocal microscope, capturing images in the appropriate channels for HSD17B13, lipid droplets, and nuclei.

-

Protocol 2: Subcellular Fractionation and Western Blotting for HSD17B13

Objective: To biochemically confirm the enrichment of HSD17B13 in the lipid droplet fraction.

Materials:

-

Hepatocytes or liver tissue

-

Homogenization buffer

-

Dounce homogenizer

-

Sucrose solutions of varying concentrations

-

Ultracentrifuge and appropriate rotors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HSD17B13

-

Primary antibodies for subcellular fraction markers (e.g., Calnexin for ER, GAPDH for cytosol, Perilipin-2 for lipid droplets)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell/Tissue Homogenization:

-

Harvest cells or mince liver tissue and wash with ice-cold PBS.

-

Resuspend in ice-cold homogenization buffer.

-

Homogenize using a Dounce homogenizer on ice until sufficient cell lysis is achieved (check under a microscope).

-

-

Isolation of Lipid Droplet Fraction (by Density Gradient Centrifugation):

-

Prepare a discontinuous sucrose gradient in an ultracentrifuge tube (e.g., layering decreasing concentrations of sucrose).

-

Carefully layer the cell homogenate on top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 100,000 x g) for at least 1 hour at 4°C.

-

The lipid droplet fraction will float to the top of the gradient. Carefully collect this fraction.

-

Collect other fractions (e.g., cytosol, microsomes, mitochondria) from the gradient interfaces and pellet.

-

-

Protein Quantification:

-

Determine the protein concentration of each subcellular fraction using a protein assay kit.

-

-

Western Blotting:

-

Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HSD17B13 antibody and primary antibodies for fraction markers overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Compare the intensity of the HSD17B13 band in the lipid droplet fraction to its intensity in other fractions. The enrichment of HSD17B13 in the lipid droplet fraction, along with the presence of lipid droplet markers and absence of markers for other compartments, confirms its subcellular localization.

-

This in-depth guide provides a solid foundation for researchers investigating the subcellular localization of HSD17B13. A thorough understanding of its lipid droplet residency is a critical step towards elucidating its role in liver health and disease and for the development of novel therapeutic strategies.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17beta-Hydroxysteroid dehydrogenase type 13 is a liver-specific lipid droplet-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

Beyond Retinol and Steroids: An In-depth Technical Guide to the Expanding Substrate Profile of HSD17B13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. While initially characterized as a retinol and steroid dehydrogenase, emerging evidence points towards a broader substrate repertoire, implicating HSD17B13 in diverse metabolic pathways beyond its classical roles. Genetic association studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD), catapulting it into the spotlight as a promising therapeutic target.

This technical guide provides a comprehensive overview of the known and potential substrates of HSD17B13, with a specific focus on molecules other than retinol and steroids. We will delve into the available quantitative data, detailed experimental methodologies for substrate identification and characterization, and the signaling pathways influenced by HSD17B13 and its diverse substrates.

Quantitative Analysis of HSD17B13 Substrates

While HSD17B13 is known to catalyze the conversion of retinols and various steroids, recent studies have identified other classes of bioactive lipids as potential substrates. These include pro-inflammatory eicosanoids such as leukotriene B4 (LTB4) and 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE)[1]. The enzymatic activity of HSD17B13 has been demonstrated in vitro using recombinant proteins and in cell-based assays[1]. However, a detailed quantitative analysis of the enzyme kinetics for these non-classical substrates is still an active area of research.

The following table summarizes the known and potential substrates of HSD17B13. It is important to note that while several studies have identified these molecules as substrates, specific kinetic parameters such as Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) for many of the non-retinoid/non-steroid substrates are not yet available in the public domain.

| Substrate Class | Specific Substrate | Quantitative Kinetic Data (Km, kcat/Km) | Reference |

| Retinoids | All-trans-retinol | Data not consistently reported in literature | [1] |

| Steroids | Estradiol, other steroids | Data not consistently reported in literature | [1] |

| Eicosanoids | Leukotriene B4 (LTB4) | Specific Km and kcat/Km values are not currently available in the cited literature. | [1] |

| 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) | Specific Km and kcat/Km values are not currently available in the cited literature. | [1] | |

| Leukotriene B3 (LTB3) | Specific Km and kcat/Km values are not currently available in the cited literature. | [2] |

Signaling Pathways Involving HSD17B13

The expanding substrate profile of HSD17B13 suggests its involvement in a variety of cellular signaling pathways. Two key pathways have been elucidated: the Liver X Receptor (LXRα) mediated induction of HSD17B13 expression and a novel pathway involving Platelet-Activating Factor (PAF) and the STAT3 signaling cascade.

LXRα/SREBP-1c-mediated Regulation of HSD17B13 Expression

The expression of HSD17B13 in hepatocytes is, in part, regulated by the Liver X Receptor alpha (LXRα), a key transcriptional regulator of lipid metabolism. Upon activation by oxysterols, LXRα induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn transcriptionally activates the HSD17B13 gene. This pathway highlights a direct link between cholesterol homeostasis and HSD17B13 expression.

HSD17B13-PAF-STAT3 Signaling Pathway in Liver Inflammation

Recent findings have unveiled a novel signaling pathway initiated by HSD17B13 that contributes to liver inflammation. HSD17B13 enzymatic activity leads to an increase in the biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory lipid mediator. PAF then activates its receptor (PAFR) on hepatocytes, triggering the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 promotes the expression of pro-inflammatory genes, contributing to the inflammatory response in the liver.

Experimental Protocols

The identification and characterization of novel HSD17B13 substrates require robust experimental methodologies. Below are detailed protocols for key experiments.

Recombinant HSD17B13 Expression and Purification

Objective: To produce purified, active HSD17B13 enzyme for in vitro assays.

Methodology:

-

Cloning: The full-length human HSD17B13 cDNA is cloned into a suitable expression vector (e.g., pET vector for bacterial expression or a mammalian expression vector for eukaryotic expression) containing an affinity tag (e.g., 6x-His tag or GST tag) for purification.

-

Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3) for bacterial expression or HEK293T cells for mammalian expression). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, and induction time).

-

Lysis: Cells are harvested and lysed using appropriate buffers and methods (e.g., sonication for bacteria or detergent-based lysis for mammalian cells) to release the recombinant protein.

-

Purification: The lysate is clarified by centrifugation, and the supernatant containing the tagged HSD17B13 is subjected to affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).

-

Purity and Concentration Assessment: The purity of the eluted protein is assessed by SDS-PAGE and Coomassie blue staining. The protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).

In Vitro HSD17B13 Enzymatic Activity Assay

Objective: To measure the enzymatic activity of purified HSD17B13 with a potential substrate.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a defined concentration of purified HSD17B13, the co-factor NAD⁺, and the substrate of interest (e.g., leukotriene B4) in an appropriate reaction buffer.

-

Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature for a specific period.

-

Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Product Detection and Quantification: The formation of the product is measured using a suitable analytical method. For substrates like leukotriene B4, this would typically involve:

-

High-Performance Liquid Chromatography (HPLC): The reaction mixture is injected into an HPLC system to separate the substrate from the product. The product peak is identified and quantified by comparing its retention time and peak area to a known standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, LC-MS can be used to identify and quantify the product based on its mass-to-charge ratio.

-

-

Data Analysis: The rate of product formation is calculated and used to determine the enzyme's specific activity. For kinetic analysis (Km and Vmax), the assay is performed with varying substrate concentrations.

Cell-Based HSD17B13 Substrate Conversion Assay

Objective: To assess the ability of HSD17B13 to metabolize a potential substrate in a cellular context.

Methodology:

-

Cell Culture and Transfection: A suitable human cell line (e.g., HEK293T or Huh7) is cultured and transiently transfected with an expression vector encoding HSD17B13 or an empty vector as a control.

-

Substrate Incubation: After allowing for protein expression, the cells are incubated with a known concentration of the potential substrate for a defined period.

-

Metabolite Extraction: The cells and the culture medium are collected, and metabolites are extracted using an appropriate solvent (e.g., methanol or a mixture of chloroform and methanol).

-

Analysis: The extracted metabolites are analyzed by HPLC or LC-MS to identify and quantify the conversion of the substrate to its product.

-

Comparison: The amount of product formed in cells overexpressing HSD17B13 is compared to that in control cells to confirm that the conversion is HSD17B13-dependent.

Experimental Workflow for Substrate Identification

The following diagram illustrates a typical workflow for identifying and validating novel substrates of HSD17B13.

Conclusion

The substrate profile of HSD17B13 is proving to be more complex than initially understood, extending beyond retinoids and steroids to include pro-inflammatory lipid mediators. This expanded view of HSD17B13's function provides a deeper understanding of its role in liver pathophysiology and reinforces its potential as a therapeutic target. While the identification of eicosanoids as substrates is a significant advancement, further research is critically needed to perform detailed kinetic characterization of these interactions. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further explore the enzymatic landscape of HSD17B13 and uncover its full range of biological functions. Such efforts will be instrumental in the development of targeted therapies for chronic liver diseases.

References

HSD17B13 Protein Structure and Inhibitor Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) protein, focusing on its structure, enzymatic function, and the binding sites of its inhibitors. HSD17B13 has emerged as a significant therapeutic target, particularly for chronic liver diseases, due to compelling human genetic evidence linking loss-of-function variants to a reduced risk of disease progression.

Introduction to HSD17B13

Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] It is a 300-amino acid protein primarily and highly expressed in the liver, specifically within hepatocytes.[2][3] A key characteristic of HSD17B13 is its localization to the surface of lipid droplets (LDs), where it is thought to play a pivotal role in hepatic lipid metabolism.[4][5][6][7]

The protein's role in liver disease is of considerable interest. Its expression is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[4][6][8] Conversely, genetic variants of HSD17B13 that lead to a loss of enzymatic function, such as the well-studied rs72613567 splice variant, are associated with a reduced risk of progressing from simple steatosis to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and even hepatocellular carcinoma.[1][5][9] This protective effect conferred by loss-of-function mutations strongly supports the development of HSD17B13 inhibitors as a therapeutic strategy for chronic liver diseases.[9][10][11]

HSD17B13 exhibits enzymatic activity towards a range of substrates in vitro, including steroids like 17β-estradiol, proinflammatory lipid mediators such as leukotriene B4, and retinoids.[1][2][12] It has been identified as a retinol dehydrogenase (RDH), and this activity is dependent on its localization to lipid droplets.[13]

HSD17B13 Protein Structure

The crystal structure of full-length HSD17B13 has been resolved, revealing critical insights into its function and localization.[14][15][16] The protein exists as a homodimer, a formation essential for its catalytic activity.[2][16] The structure of each monomer can be broadly divided into a catalytic core domain and a membrane-anchoring domain.[16]

Key Structural Domains and Residues:

-

Lipid Droplet Targeting: The N-terminus is crucial for anchoring the protein to the lipid droplet surface. This is mediated by:

-

Catalytic Core: This region (residues 29-259) contains the characteristic features of the SDR superfamily.[16]

-

NAD+/NADH Cofactor Binding Site: HSD17B13 contains a conserved NAD/NADH binding motif (TGxxxGxR).[1] The NAD+ cofactor is essential for crystallization and enzymatic activity.[16]

-

Catalytic Tetrad: The active site features a catalytic tetrad of amino acids: Asn-144, Ser-172, Tyr-185, and Lys-189.[1][2][11][17] These residues are essential for the protein's enzymatic function.

-

Substrate-Binding Sites: Several residues have been identified as critical for substrate binding, including Lys-153, Leu-156, Leu-199, Glu-202, and Lys-208.[1][2][17]

-

-

Dimerization Interface: The formation of homodimers is extensive and crucial for creating a functional catalytic center.[16] Putative homodimer interaction sites involving Arg-97 and Tyr-101 have been shown to be important for enzyme activity.[1][2]

Caption: Key functional domains and critical residues of the HSD17B13 protein.

Inhibitor Binding and Mechanism

The development of small molecule inhibitors targeting HSD17B13 is an active area of research. Crystal structures of HSD17B13 in complex with inhibitors have revealed that these molecules bind within the catalytic active site.[14][15][16][18]

Two distinct series of inhibitors have been structurally characterized, showing that while they interact similarly with active site residues and the NAD+ cofactor, they can occupy different paths leading into the active site.[14][15][19] This provides multiple avenues for structure-based drug design.[14][15]

A notable example is the potent and selective inhibitor BI-3231 . Computational modeling and experimental data suggest that the binding and inhibitory activity of BI-3231 are strongly dependent on the presence of the NAD+ cofactor.[20][21] It is postulated that the positively charged NAD+ in the binding pocket increases the binding affinity of the adjacent, negatively charged phenolic inhibitor.[20] Docking studies indicate that BI-3231 occupies a position similar to other inhibitors, with its di-fluorophenol group making key interactions with active site residues and the bound NAD+.[18]

Caption: Logical diagram of HSD17B13 inhibition.

Quantitative Data

The following tables summarize key residues and reported potency values for select HSD17B13 inhibitors.

Table 1: Key Structural and Functional Residues of Human HSD17B13

| Feature | Residues | Function |

| Catalytic Tetrad | Asn-144, Ser-172, Tyr-185, Lys-189 | Essential for enzymatic catalysis[1][2][11] |

| Substrate Binding | Lys-153, Leu-156, Leu-199, Glu-202, Lys-208 | Interaction with substrates[1][2] |

| Dimerization | Arg-97, Tyr-101 | Homodimer formation and activity[1][2] |

| LD Targeting | 4-16, 22-28, 69-106 | Anchoring to lipid droplet surface[2][13] |

Table 2: Potency of Selected HSD17B13 Inhibitors

| Compound/Series | Target | IC50 | Assay Type |

| BI-3231 | Human HSD17B13 | 1 nM | Enzymatic[22] |

| Mouse HSD17B13 | 13 nM | Enzymatic[22] | |

| EP-036332 | Human HSD17B13 | 14 nM | In vitro[23] |

| Mouse HSD17B13 | 2.5 nM | In vitro[23] | |

| EP-040081 | Human HSD17B13 | 79 nM | In vitro[23] |

| Mouse HSD17B13 | 74 nM | In vitro[23] | |

| Alkynyl phenol 1 | Human HSD17B13 | 1.4 µM | Enzymatic (Estradiol substrate)[20] |

| Human HSD17B13 | 2.4 µM | Enzymatic (Retinol substrate)[20] |

Experimental Protocols

This section outlines common methodologies for studying HSD17B13.

A reliable supply of pure, active protein is essential for structural and functional studies.

-

Expression System:

-

Recombinant human HSD17B13 can be expressed in Escherichia coli (e.g., BL21(DE3) cells) or in insect cells (e.g., Sf9) using a baculoviral expression system.[24][25] HEK293 cells are also used for expression.[26]

-

The construct typically includes an affinity tag (e.g., N- or C-terminal 6xHis-tag or FLAG-tag) to facilitate purification.[25][26]

-

-

Cell Lysis:

-

Harvest cells via centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris pH 8.0, 500 mM NaCl, with protease inhibitors).

-

Lyse cells using sonication or high-pressure homogenization and clarify the lysate by ultracentrifugation.

-

-

Purification:

-

Affinity Chromatography: Load the clarified lysate onto an affinity column corresponding to the tag (e.g., Ni-NTA for His-tagged proteins).[25] Wash the column extensively to remove non-specifically bound proteins. Elute the target protein using a competitive agent (e.g., imidazole for His-tags).

-

Size Exclusion Chromatography (SEC): As a polishing step, subject the eluted protein to SEC to separate the HSD17B13 dimer from aggregates and other contaminants.[24][25] The elution buffer can be a simple buffered saline solution (e.g., 50 mM Tris pH 8.0, 150 mM NaCl).

-

-

Quality Control:

-

Assess purity using SDS-PAGE and Coomassie staining.

-

Confirm protein identity via Western blot or mass spectrometry.

-

Determine concentration using a spectrophotometer (A280) or a colorimetric assay (e.g., BCA).

-

Assays are designed to measure the conversion of a substrate to a product, which is coupled to the reduction of NAD+ to NADH.

-

Coupled-Enzyme Luminescence Assay (e.g., NAD-Glo™):

-

Principle: This is a high-throughput method that detects the amount of NADH produced by HSD17B13. The NADH is then used by a reductase enzyme to convert a pro-luciferin substrate into luciferin, generating a light signal that is proportional to NADH concentration.[24]

-

Protocol:

-

In a multi-well plate, combine purified HSD17B13 enzyme, the substrate (e.g., estradiol, retinol), and the NAD+ cofactor in an appropriate assay buffer.

-

For inhibitor studies, pre-incubate the enzyme with the test compound before adding the substrate.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a set period.

-

Stop the reaction and add the NAD-Glo™ detection reagent.

-

Incubate in the dark to allow the signal to develop.

-

Measure luminescence using a plate reader.

-

Calculate enzyme activity or IC50 values by comparing to controls.

-

-

-

RapidFire Mass Spectrometry (RF-MS) Assay:

-

Principle: This method directly measures the conversion of the substrate to its corresponding product, offering a label-free and direct readout of enzyme activity.[24]

-

Protocol:

-

Set up enzymatic reactions as described above.

-

Quench the reactions at various time points.

-

Use the RapidFire high-throughput sampling system to inject the samples directly into a mass spectrometer.

-

Quantify the substrate and product peaks to determine the rate of conversion.

-

-

Caption: Workflow for a typical HSD17B13 enzymatic inhibitor assay.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

- 13. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]

- 15. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rcsb.org [rcsb.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]

- 24. enanta.com [enanta.com]

- 25. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bpsbioscience.com [bpsbioscience.com]

Pathophysiological role of HSD17B13 in liver fibrosis

An In-depth Technical Guide on the Pathophysiological Role of HSD17B13 in Liver Fibrosis

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver. It has emerged as a significant modulator of chronic liver disease progression. The discovery of a common genetic variant in the HSD17B13 gene that confers strong protection against the development of steatohepatitis and fibrosis has positioned it as a high-priority therapeutic target. This document provides a comprehensive overview of the pathophysiology of HSD17B13, its enzymatic function, the impact of its genetic variants, and the experimental methodologies used to elucidate its role in liver fibrosis.

Genetic Variants of HSD17B13 and Liver Disease Risk

A splice-altering variant, rs72613567:TA, is the most studied polymorphism in the HSD17B13 gene. This variant results in the production of a truncated, unstable, and catalytically inactive protein. Unlike other liver disease risk modifiers like PNPLA3, where the variant confers a gain-of-function, the rs72613567:TA variant represents a loss-of-function that is protective.

The protective allele (TA) is associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis in individuals with non-alcoholic fatty liver disease (NAFLD). This protective effect extends to alcoholic liver disease (ALD) and has also been linked to a lower risk of developing hepatocellular carcinoma (HCC).

Quantitative Data on HSD17B13 rs72613567 Variant Association

The following tables summarize the quantitative association data for the HSD17B13 rs72613567:TA variant with various liver diseases.

Table 1: Association with Non-Alcoholic Fatty Liver Disease (NAFLD) and NASH

| Cohort/Study Population | Outcome | Odds Ratio (OR) per TA Allele | 95% Confidence Interval | p-value | Reference |

| Dallas Heart Study | NAFLD | 0.74 | 0.61-0.90 | 0.003 | |

| European descent | NASH | 0.57 | 0.43-0.76 | < 0.001 | |

| Multi-ethnic cohort | Fibrosis (Stage 2-4) | 0.68 | 0.55-0.84 | < 0.001 | |

| Pediatric NAFLD | NASH | 0.43 | 0.25-0.74 | 0.002 |

Table 2: Association with Alcoholic Liver Disease (ALD)

| Cohort/Study Population | Outcome | Hazard Ratio (HR) per TA Allele | 95% Confidence Interval | p-value | Reference |

| European ancestry | Alcoholic Cirrhosis | 0.64 | 0.53-0.78 | < 0.001 | |

| German cohorts | Alcoholic Cirrhosis | 0.71 | 0.58-0.87 | 0.001 |

Table 3: Association with Hepatocellular Carcinoma (HCC)

| Cohort/Study Population | Outcome | Hazard Ratio (HR) per TA Allele | 95% Confidence Interval | p-value | Reference |

| Multi-ancestry cohort | HCC in chronic liver disease | 0.72 | 0.57-0.91 | 0.006 |

Enzymatic Function and Pathophysiological Mechanisms

HSD17B13 is a member of the hydroxysteroid dehydrogenase family, which are generally involved in metabolizing steroids and other lipids. The wild-type HSD17B13 protein localizes to the surface of lipid droplets within hepatocytes and exhibits enzymatic activity as a retinol dehydrogenase. It catalyzes the conversion of retinol to retinal, a crucial step in retinoic acid signaling, using NADP+ as a cofactor.

The prevailing hypothesis is that the enzymatic activity of wild-type HSD17B13 contributes to liver injury. By converting specific lipid substrates, it may generate pro-inflammatory or lipotoxic metabolites that promote hepatocyte injury, inflammation, and subsequent fibrogenesis. The loss-of-function rs72613567:TA variant abrogates this enzymatic activity, preventing the formation of these damaging metabolites and thus protecting the liver.

Figure 1: Proposed mechanism of HSD17B13 in liver fibrosis.

Therapeutic Implications